Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate
Overview
Description
“Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate” is a chemical compound with the CAS Number: 1283095-48-6 . It has a molecular weight of 309.43 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO3S/c1-15(2,3)20-14(18)17-8-6-16(7-9-17)13-12(4-10-19-16)5-11-21-13/h5,11H,4,6-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
NOP Receptor Antagonists
Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate derivatives have been identified as potent nociceptin/orphanin FQ (NOP) receptor antagonists. These compounds, based on the dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) scaffold, show high selectivity against classical opioid receptors and exhibit significant bioavailability for NOP receptor occupancy in the brain following oral administration in rats (Toledo et al., 2014).
Antimycobacterial Activity
This compound has shown promise in the fight against tuberculosis (TB). Specifically, derivatives of this compound have been synthesized and evaluated for antimycobacterial potency against both active and dormant Mycobacterium tuberculosis. Among these, certain compounds exhibited significant efficacy against dormant TB, making them strong candidates for drug development against both active and dormant stages of TB (Alluri et al., 2017).
Synthesis of Biologically Active Compounds
The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds such as crizotinib, has been detailed. This demonstrates the compound's role as a crucial intermediate in the synthesis of various pharmacologically significant compounds (Kong et al., 2016).
Sigma Receptor Ligands
Compounds based on the this compound structure have been synthesized and evaluated as sigma receptor ligands. These compounds have shown high affinity for sigma 1 receptors and exhibit selectivity against various other receptors, indicating their potential in developing sigma 1 receptor-targeted therapies (Oberdorf et al., 2008).
Mechanism of Action
Safety and Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
tert-butyl spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-15(2,3)20-14(18)17-8-6-16(7-9-17)13-12(4-10-19-16)5-11-21-13/h5,11H,4,6-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDITPFMGGLVMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCO2)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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